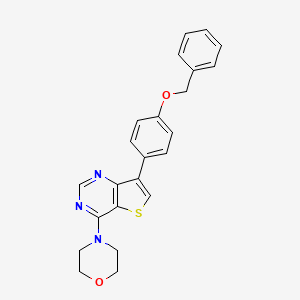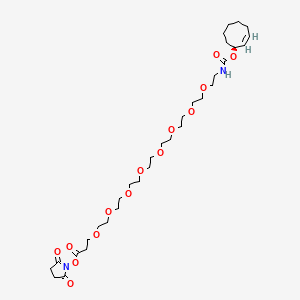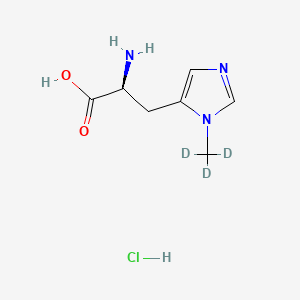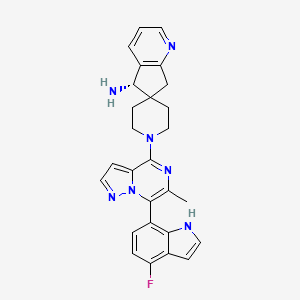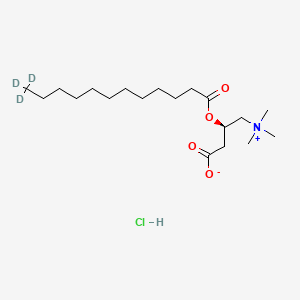![molecular formula C12H13NO B12385770 2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
2-[4-(Furan-2-yl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Furan-2-yl)phenyl]ethan-1-amine is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-yl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethanamine Chain: The final step involves the reduction of the carbonyl group to form the ethanamine chain. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Furan-2-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[4-(Furan-2-yl)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Furan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Furan-2-yl)phenyl]ethan-1-amine: Unique due to the presence of both furan and phenyl groups.
2-(4-Fluorophenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of the furan ring.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine: Contains a piperidine ring instead of the furan ring.
Uniqueness
This compound is unique due to the combination of the furan and phenyl groups, which imparts distinct chemical and biological properties. This structural feature allows for diverse applications in medicinal chemistry, materials science, and biological studies.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-[4-(furan-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H13NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 |
Clé InChI |
FZMXPPREHPXEPG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC=C(C=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


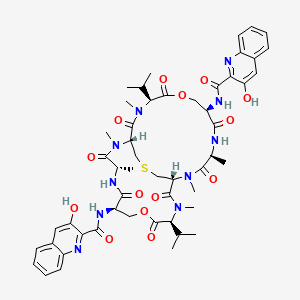

![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
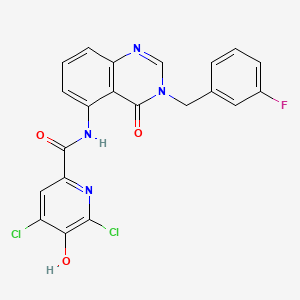

![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
